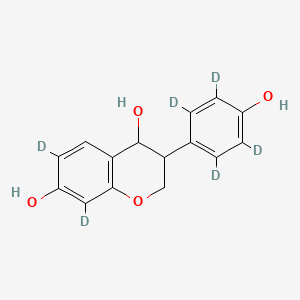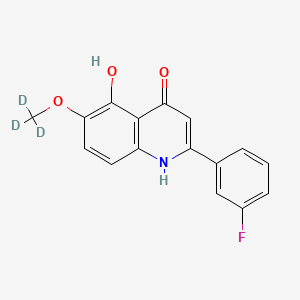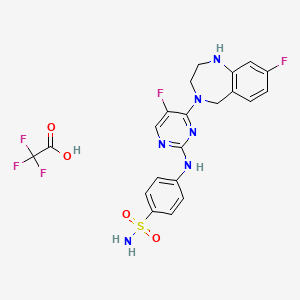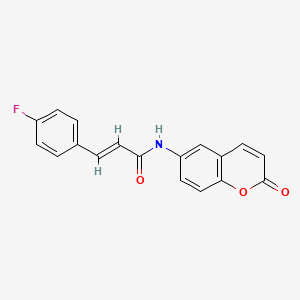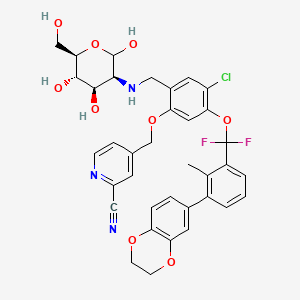![molecular formula C19H11ClO2 B12410958 2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
2-(3-Chloro-phenyl)-benzo[h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYP1B1-IN-1 is a compound that functions as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 1B1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. CYP1B1 is known for its role in the bioactivation of procarcinogens and its involvement in the metabolism of steroid hormones, fatty acids, and retinoids .
Méthodes De Préparation
The synthesis of CYP1B1-IN-1 involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The synthetic route typically includes the following steps:
Selection of Starting Materials: The synthesis begins with the selection of suitable starting materials that contain the necessary functional groups for the desired transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include oxidizing agents, reducing agents, and catalysts.
Industrial production methods for CYP1B1-IN-1 may involve scaling up the laboratory synthesis to larger volumes, optimizing reaction conditions for higher yields, and implementing quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
CYP1B1-IN-1 undergoes various chemical reactions, including:
Oxidation: CYP1B1-IN-1 can be oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: The compound may undergo reduction reactions, resulting in the formation of reduced metabolites.
Substitution: CYP1B1-IN-1 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
Applications De Recherche Scientifique
CYP1B1-IN-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, CYP1B1-IN-1 is used as a tool to study the inhibition of cytochrome P450 enzymes and to investigate the metabolic pathways of various substrates.
Biology: In biological research, the compound is used to study the role of CYP1B1 in cellular processes, such as the metabolism of steroid hormones and the bioactivation of procarcinogens.
Medicine: In medical research, CYP1B1-IN-1 is explored for its potential in cancer chemoprevention and chemotherapy.
Mécanisme D'action
CYP1B1-IN-1 exerts its effects by inhibiting the activity of cytochrome P450 1B1. The compound binds to the active site of CYP1B1, preventing the enzyme from catalyzing the oxidation of its substrates. This inhibition can lead to a decrease in the bioactivation of procarcinogens and a reduction in the formation of carcinogenic metabolites . The molecular targets and pathways involved in the mechanism of action of CYP1B1-IN-1 include the aryl hydrocarbon receptor (AhR) pathway and the metabolism of steroid hormones .
Comparaison Avec Des Composés Similaires
CYP1B1-IN-1 is compared with other similar compounds, such as:
CYP1A1 Inhibitors: CYP1A1 inhibitors also target cytochrome P450 enzymes but have different substrate specificities and inhibition profiles compared to CYP1B1-IN-1.
CYP1A2 Inhibitors: Similar to CYP1A1 inhibitors, CYP1A2 inhibitors target a different isoform of cytochrome P450 and exhibit distinct metabolic and inhibitory characteristics.
The uniqueness of CYP1B1-IN-1 lies in its specific inhibition of CYP1B1, which is involved in the metabolism of a unique set of substrates, including certain procarcinogens and steroid hormones. This specificity makes CYP1B1-IN-1 a valuable tool in research and therapeutic applications targeting CYP1B1-related pathways .
Propriétés
Formule moléculaire |
C19H11ClO2 |
|---|---|
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11ClO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H |
Clé InChI |
GTBLQVSIEGDPPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


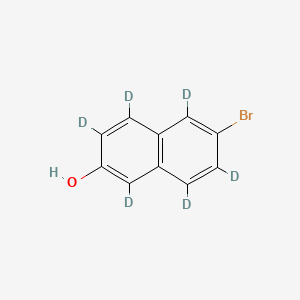
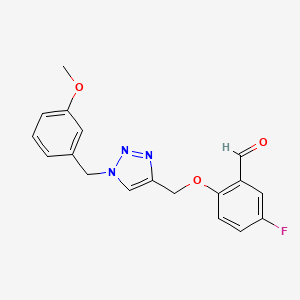
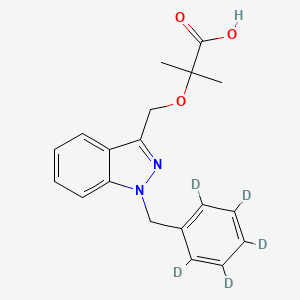
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
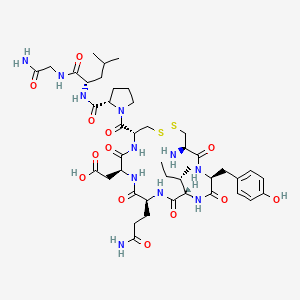
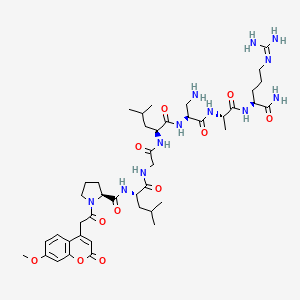
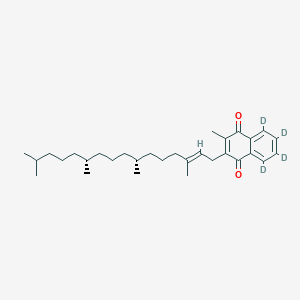
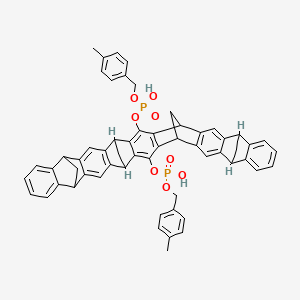
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
